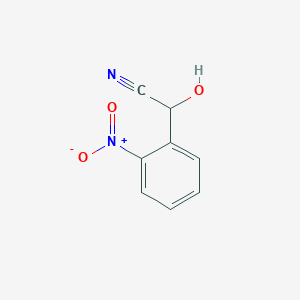
3-溴苄胺
概述
描述
3-Bromobenzylamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of benzylamine, where a bromine atom is substituted at the third position of the benzene ring. This compound is a clear colorless to yellow liquid and is slightly soluble in water. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
科学研究应用
3-Bromobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is employed in the production of agrochemicals and dyestuffs
作用机制
Target of Action
3-Bromobenzylamine is a chemical compound with the molecular formula C7H8BrN
Mode of Action
Benzylamine derivatives are known to participate in various chemical reactions, including nucleophilic substitution . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new chemical bond.
Action Environment
The action, efficacy, and stability of 3-Bromobenzylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with 3-Bromobenzylamine. For example, it is known to be air-sensitive and should be stored under inert gas .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using ammonium hydroxide and hydrogen in methanol. The reaction is carried out in the presence of a Raney nickel catalyst at a temperature of 30°C and a hydrogen pressure of 2 atm for 4 hours. The yield of this reaction is approximately 98.2% .
Industrial Production Methods: In industrial settings, the synthesis of 3-Bromobenzylamine typically follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-Bromobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form benzylamine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed:
Substitution: Products include various substituted benzylamines.
Oxidation: Products include imines and nitriles.
Reduction: Products include benzylamine derivatives.
相似化合物的比较
- 4-Bromobenzylamine
- 3-Chlorobenzylamine
- 4-Methoxybenzylamine
- 4-Fluorobenzylamine
Comparison: 3-Bromobenzylamine is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 4-Bromobenzylamine, the position of the bromine atom can lead to different steric and electronic effects, impacting the compound’s chemical behavior and applications .
属性
IUPAC Name |
(3-bromophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJXERPRICYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145457 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10269-01-9 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 3-Bromobenzylamine as explored in the presented research and how was this compound identified?
A1: The research identified 3-Bromobenzylamine as a potential inhibitor of the human angiotensin-converting enzyme 2 (ACE2) protein []. This protein plays a critical role in facilitating the entry of the SARS-CoV-2 virus into human cells. The identification of 3-Bromobenzylamine as a potential ACE2 inhibitor stemmed from a deep learning framework coupled with retrosynthesis prediction models. This framework aimed to discover novel molecules with potential antiviral properties against SARS-CoV-2 related proteins [].
Q2: Was 3-Bromobenzylamine synthesized based solely on computational predictions, or were there previous studies supporting its potential activity?
A2: While the specific research highlighted in the provided abstract emphasizes the use of computational methods for identifying and virtually screening 3-Bromobenzylamine [], it also mentions utilizing pre-existing data on bioactive compounds and their binding affinities to various proteins. This suggests that the identification of 3-Bromobenzylamine might be informed by previous knowledge of similar compounds or structural motifs. The paper also mentions employing IBM RXN for Chemistry for retrosynthesis prediction, indicating that this tool likely relies on existing chemical knowledge and reaction databases []. Therefore, it's plausible that the selection of 3-Bromobenzylamine wasn't solely based on de novo design but potentially guided by existing data, albeit not explicitly discussed in the provided abstract.
Q3: Beyond its potential antiviral activity, has 3-Bromobenzylamine been explored in other chemical contexts?
A3: Yes, 3-Bromobenzylamine serves as a building block in synthesizing more complex molecules. One study details its use in preparing a series of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids []. These compounds possess distinct structural features and might exhibit different biological activities compared to the antiviral properties investigated in the first paper. Specifically, 3-Bromobenzylamine reacted with dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, showcasing its reactivity with electrophilic centers []. This example highlights the versatility of 3-Bromobenzylamine in synthetic chemistry beyond its potential application in antiviral drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82419.png)
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
